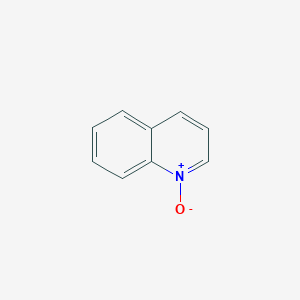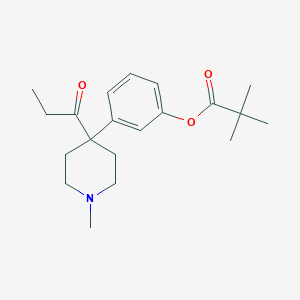
3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of piperidine and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate is not fully understood. However, it is believed to act on the central nervous system by binding to specific receptors in the brain. This binding results in the modulation of neurotransmitter release, leading to the observed physiological effects.
Efectos Bioquímicos Y Fisiológicos
3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate has been shown to have various biochemical and physiological effects. It has been observed to have analgesic and anesthetic properties, as well as potential neuroprotective effects. Additionally, this compound has been shown to modulate the release of various neurotransmitters such as dopamine and acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate in lab experiments is its potential to modulate neurotransmitter release. This property makes it a useful tool in studying the mechanisms of various neurological disorders. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate. One potential direction is the study of its potential use in the treatment of other neurological disorders such as epilepsy and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of new synthesis methods for this compound could lead to its wider use in various fields.
Métodos De Síntesis
The synthesis of 3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate has been achieved using various methods. One of the most common methods involves the reaction of 3-(4-bromophenyl)piperidine with 2,2-dimethylpropanoic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound.
Aplicaciones Científicas De Investigación
3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. This compound has shown promising results in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease. It has also been studied for its potential use as a pain reliever and as an anesthetic agent.
Propiedades
Número CAS |
136832-80-9 |
|---|---|
Nombre del producto |
3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate |
Fórmula molecular |
C20H29NO3 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H29NO3/c1-6-17(22)20(10-12-21(5)13-11-20)15-8-7-9-16(14-15)24-18(23)19(2,3)4/h7-9,14H,6,10-13H2,1-5H3 |
Clave InChI |
ZSTSNSZTNVLSEY-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC(=O)C(C)(C)C |
SMILES canónico |
CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



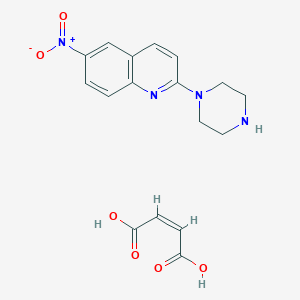
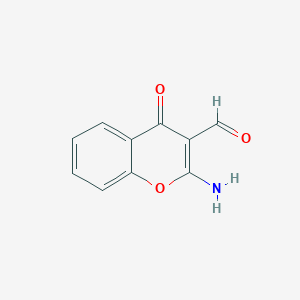
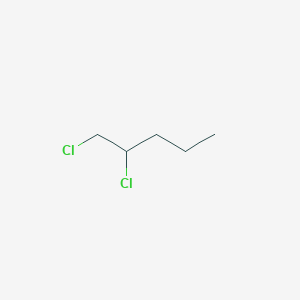
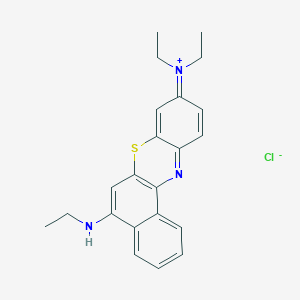
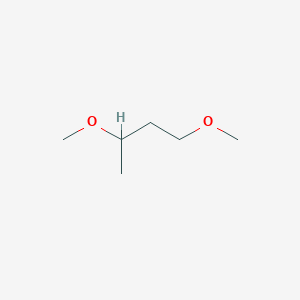
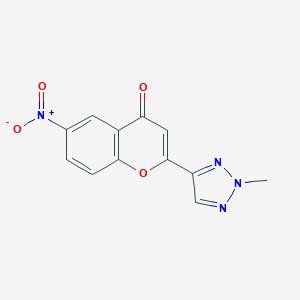
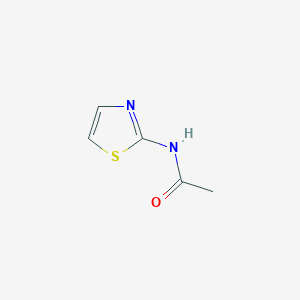
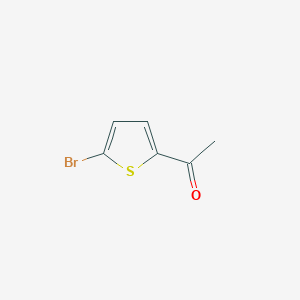
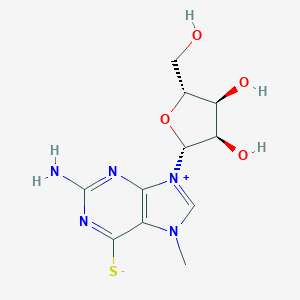
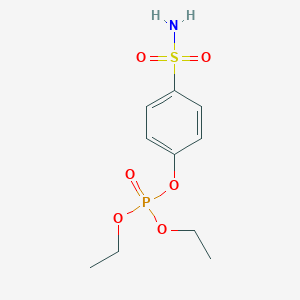
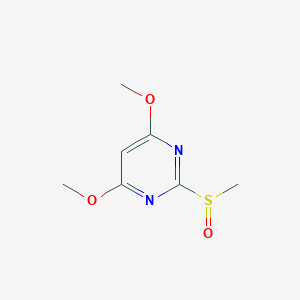
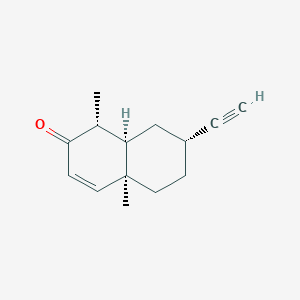
![sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B160181.png)
